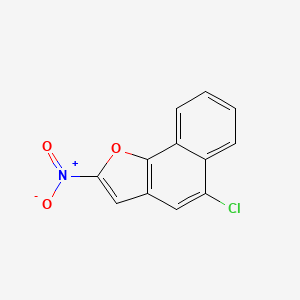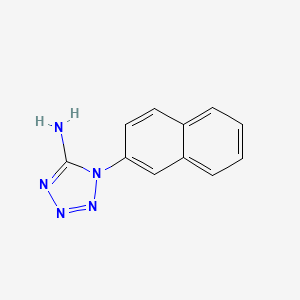
(4-(Azetidin-3-yloxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Azetidin-3-yloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an azetidin-3-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azetidin-3-yloxy)phenyl)boronic acid typically involves the formation of the azetidin-3-yloxy group followed by its attachment to the phenylboronic acid. One common method involves the reaction of 4-bromophenylboronic acid with azetidin-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Azetidin-3-yloxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The azetidin-3-yloxy group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate in solvents like DMF or toluene.
Major Products
Oxidation: Phenol derivatives.
Reduction: Reduced azetidin-3-yloxy compounds.
Substitution: Various biaryl compounds depending on the coupling partner.
Applications De Recherche Scientifique
(4-(Azetidin-3-yloxy)phenyl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(Azetidin-3-yloxy)phenyl)boronic acid is largely dependent on its chemical structure. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The azetidine ring imparts strain to the molecule, which can enhance its reactivity in certain contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Azetidin-3-yl)phenyl)boronic acid: Similar structure but lacks the oxygen atom in the azetidin-3-yloxy group.
Phenylboronic acid: Lacks the azetidine ring, making it less reactive in certain contexts.
Pinacol boronic esters: More stable but less reactive compared to (4-(Azetidin-3-yloxy)phenyl)boronic acid.
Uniqueness
This compound is unique due to the presence of both the boronic acid group and the azetidin-3-yloxy group.
Propriétés
Formule moléculaire |
C9H12BNO3 |
|---|---|
Poids moléculaire |
193.01 g/mol |
Nom IUPAC |
[4-(azetidin-3-yloxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11-13H,5-6H2 |
Clé InChI |
WBRQKEOYXSRUEW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OC2CNC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine](/img/structure/B13996340.png)



![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[(2,4-Dinitrophenyl)amino]ethyl acetate](/img/structure/B13996386.png)
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)

![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)




